(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one” typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide, followed by cyclization. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
- Temperature: Reflux conditions (around 70-80°C)
- Reaction Time: Several hours to overnight
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
- Continuous flow reactors for better control of reaction parameters
- Use of more efficient catalysts and solvents
- Purification techniques such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of thiazolidinone derivatives with reduced functional groups
Substitution: Formation of substituted thiazolidinones with various functional groups
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions
Synthesis: Intermediate in the synthesis of more complex molecules
Biology
Antimicrobial: Exhibits activity against various bacterial and fungal strains
Anti-inflammatory: Potential to reduce inflammation in biological systems
Medicine
Anticancer: Investigated for its potential to inhibit cancer cell growth
Drug Development: Used as a lead compound for developing new pharmaceuticals
Industry
Material Science: Used in the development of new materials with specific properties
Agriculture: Potential use as a pesticide or herbicide
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: Inhibits specific enzymes involved in disease pathways
Receptor Binding: Binds to cellular receptors to modulate biological responses
Signal Transduction: Interferes with signaling pathways to alter cellular functions
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
- Structural Features : The presence of both dimethoxyphenyl and dimethylphenyl groups
- Biological Activity : Enhanced activity due to unique structural features
- Synthetic Accessibility : Easier to synthesize compared to more complex analogs
This framework provides a comprehensive overview of the compound “(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one”
Properties
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c1-12-6-5-7-15(13(12)2)21-19(22)18(26-20(21)25)11-14-8-9-16(23-3)17(10-14)24-4/h5-11H,1-4H3/b18-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCWUXUYFNLURP-WQRHYEAKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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